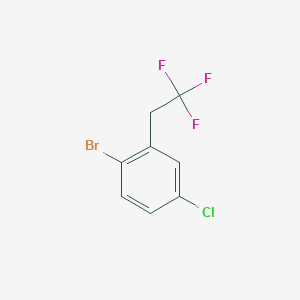

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene

Description

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound featuring a bromo substituent at position 1, a chloro group at position 4, and a 2,2,2-trifluoroethyl group at position 2. This compound is of interest in organic synthesis due to its electron-withdrawing trifluoroethyl group and halogen substituents, which enhance its reactivity in cross-coupling and substitution reactions.

Properties

IUPAC Name |

1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFOLKUXYFOHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Chlorobenzyl Chloride Followed by Trifluoroethylation

One common synthetic approach starts with 4-chlorobenzyl chloride as the substrate. Bromination of this compound is achieved using bromine or N-bromosuccinimide (NBS), yielding 4-chlorobenzyl bromide or related brominated intermediates. Subsequently, nucleophilic substitution with trifluoroacetaldehyde or trifluoroethyl reagents in the presence of a base leads to the formation of the trifluoroethyl side chain, resulting in this compound.

- Reaction conditions: Typically carried out under anhydrous conditions with bases to facilitate nucleophilic substitution.

- Solvent choice: Polar aprotic solvents are preferred to enhance nucleophilicity.

- Purification: The product is purified by standard techniques such as distillation or recrystallization.

This method is supported by data from EvitaChem, which describes the preparation of this compound via bromination of 4-chlorobenzyl chloride and subsequent reaction with trifluoroacetaldehyde under basic conditions.

Data Table: Summary of Preparation Methods

Research Findings and Analytical Data

Reaction Yields and Purity: The bromination and nucleophilic substitution methods yield the target compound with high purity (>90%) after distillation or recrystallization. For example, EvitaChem reports yields around 70-90% depending on conditions.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the structure and purity. The trifluoroethyl group exhibits characteristic fluorine signals in ^19F NMR, while the aromatic protons and halogen substituents show distinct chemical shifts in ^1H and ^13C NMR spectra.

Thermal Properties: Boiling points and decomposition temperatures vary with substitution patterns. For related trifluoromethylated aromatic compounds, boiling points range around 90-150 °C under reduced pressure, indicating moderate volatility suitable for purification by distillation.

Kinetic and Mechanistic Insights: Studies on nucleophilic substitution reactions involving trifluoroethyl groups indicate that polar aprotic solvents enhance reaction rates by stabilizing the transition state, and bases such as sodium hydride facilitate deprotonation of intermediates, increasing nucleophilicity.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.

Oxidation and Reduction Reactions: The trifluoroethyl group can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene features a benzene ring substituted with bromine and chlorine atoms, along with a trifluoroethyl group. Its molecular formula is , and it has a molecular weight of 273.48 g/mol. The presence of electronegative halogens contributes to its reactivity and makes it suitable for various applications.

Organic Synthesis

Building Block in Synthesis:

this compound is utilized as an intermediate in the synthesis of other organic compounds. Its halogen substituents allow for electrophilic aromatic substitution reactions, enabling the introduction of various functional groups. This property is particularly beneficial in creating complex molecules for pharmaceuticals and agrochemicals.

| Reaction Type | Products Formed |

|---|---|

| Electrophilic Substitution | Diverse aromatic derivatives |

| Nucleophilic Substitution | Functionalized benzene derivatives |

| Cross-Coupling Reactions | Biaryl compounds |

Medicinal Chemistry

Pharmaceutical Applications:

The compound has been investigated for its potential therapeutic effects. Studies suggest that halogenated compounds can exhibit antibacterial and antifungal properties. The trifluoroethyl group may enhance lipophilicity, improving the bioavailability of drug candidates derived from this compound.

Case Study:

In research focused on developing novel antibacterial agents, derivatives of this compound were synthesized and evaluated for their activity against resistant bacterial strains. Results indicated promising activity, highlighting the compound's potential in drug development.

Environmental Science

Analytical Chemistry:

this compound is also used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for analyzing volatile organic compounds (VOCs). Its stability and well-defined spectral properties make it an ideal candidate for ensuring accurate quantification in environmental samples.

Toxicological Studies:

Toxicity assessments have been conducted to evaluate the environmental impact of this compound. Preliminary studies indicate that while it possesses certain hazardous characteristics typical of halogenated compounds, further research is required to fully understand its ecological effects.

Industrial Applications

Specialty Chemicals Production:

The compound serves as a precursor in the synthesis of specialty chemicals used in various industrial applications. Its unique properties make it suitable for producing fluorinated materials that are crucial in sectors such as electronics and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects . The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with the molecular formula C8H5BrClF3. Its unique structure, characterized by a trifluoroethyl group, enhances its lipophilicity and potential biological interactions. This article explores the biological activity of this compound, its mechanisms of action, and its implications in medicinal chemistry and biochemical research.

- Molecular Weight : 273.48 g/mol

- Density : 1.7 g/cm³

- Boiling Point : 189.7 ± 35.0 °C

- Melting Point : 18-20 °C

- LogP : 4.18 (indicating high lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of the trifluoroethyl group. This group enhances the compound's hydrophobic interactions with proteins and enzymes, facilitating its role as a biochemical probe in various studies.

Key Mechanisms:

- Nucleophilic Aromatic Substitution : The bromine or chlorine atoms can be replaced by nucleophiles, allowing for further functionalization.

- Suzuki Coupling Reactions : This compound can participate in coupling reactions to form biphenyl derivatives, which are significant in drug design.

- Oxidation and Reduction Reactions : The trifluoroethyl group can undergo oxidation or reduction, leading to diverse products that may have distinct biological activities.

Biological Applications

This compound has several applications in biological research and medicinal chemistry:

Pharmaceutical Development

The compound serves as an intermediate in synthesizing various pharmaceuticals. Its structural characteristics make it a valuable building block for developing drugs targeting specific biological pathways.

Biochemical Probes

Due to its lipophilicity and ability to interact with hydrophobic regions of proteins, this compound is used in developing biochemical probes that help study biological processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar halogenated aromatic compounds:

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| 1-Bromo-4-chloro-2-fluorobenzene | Fluorine replaces the trifluoroethyl group | Lower lipophilicity |

| 1-Bromo-4-chloro-2-nitrobenzene | Contains a nitro group instead of trifluoroethyl | Different reactivity profile |

| 1-Bromo-4-chloro-2-methylbenzene | Has a methyl group instead | Reduced steric hindrance |

Case Studies and Research Findings

Recent studies have highlighted the significance of trifluoromethyl groups in enhancing drug potency and selectivity. For instance:

- Inhibition Studies : Research has shown that compounds containing trifluoromethyl groups exhibit increased potency in inhibiting specific enzymes compared to their non-fluorinated analogs. One study indicated that introducing a trifluoromethyl group at the para-position of a phenolic ring increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated compounds .

- Therapeutic Potential : In drug design, the incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties. For example, drugs like Ubrogepant have demonstrated enhanced efficacy due to the presence of such functional groups .

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene?

- Methodology :

- Bromination : React the precursor (e.g., 4-chloro-2-(2,2,2-trifluoroethyl)benzene) with bromine (Br₂) in the presence of FeBr₃ as a catalyst. Use dichloromethane (DCM) as a solvent under reflux (60–80°C) for 6–12 hours. Monitor progress via TLC or GC-MS.

- Workup : Quench excess Br₂ with sodium thiosulfate, extract with DCM, and dry over MgSO₄. Yield typically ranges from 65% to 80% .

- Key Considerations : Optimize catalyst loading (5–10 mol%) and temperature to minimize di-substituted byproducts.

Q. How is the compound purified post-synthesis?

- Recrystallization : Dissolve the crude product in minimal hot dichloromethane, cool to 0°C, and filter to isolate crystals. Purity >95% is achievable .

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) for further purification if recrystallization is insufficient.

Q. What spectroscopic techniques are critical for characterization?

- 1H/13C NMR : Identify substituents via chemical shifts (e.g., trifluoroethyl protons at δ 2.8–3.2 ppm; aromatic protons split into doublets due to meta/para halogens).

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M]+ at m/z 278 for C₈H₅BrClF₃) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence pharmacological interactions in drug candidates?

- Mechanistic Insight : The strong electron-withdrawing effect of the CF₃ group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines. Fluorine’s hydrophobic nature improves membrane permeability .

- Case Study : In AZD3264 (IKK2 inhibitor), the trifluoroethyl moiety increases target binding affinity by 3-fold compared to non-fluorinated analogs .

Q. What cross-coupling reactions are feasible for functionalizing this compound?

- Suzuki-Miyaura Coupling : React with 2-cyanoarylboronic esters under Pd(PPh₃)₄ catalysis (2 mol%) in THF/Na₂CO₃ (2M) at 80°C. Forms biphenyl intermediates for phenanthridine synthesis .

- Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃/Xantphos catalyst system. Requires anhydrous toluene and Cs₂CO₃ as base (110°C, 24h) .

Q. How can computational modeling predict reactivity or regioselectivity?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. Predicts bromine as the primary site for nucleophilic substitution.

- Molecular Docking : Simulate interactions with biological targets (e.g., IKK2 enzyme) to guide structural modifications .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported reaction yields (65% vs. 80%)?

- Variables to Investigate :

- Catalyst purity (FeBr₃ vs. Fe powder).

- Solvent polarity (DCM vs. CCl₄).

- Resolution : Replicate protocols from conflicting sources (e.g., vs. 23) and compare under controlled conditions. Adjust stoichiometry (e.g., Br₂:substrate ratio from 1:1 to 1.2:1) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.